molecular formula C9H18F3NO3 B3037398 3-[(2,2-Diethoxyethyl)amino]-1,1,1-trifluoro-2-propanol CAS No. 477889-87-5

3-[(2,2-Diethoxyethyl)amino]-1,1,1-trifluoro-2-propanol

Cat. No.: B3037398
CAS No.: 477889-87-5
M. Wt: 245.24 g/mol
InChI Key: JJLZVJDZJKJNTQ-UHFFFAOYSA-N
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Description

3-[(2,2-Diethoxyethyl)amino]-1,1,1-trifluoro-2-propanol is a chemical compound with a complex structure that includes both amino and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Diethoxyethyl)amino]-1,1,1-trifluoro-2-propanol typically involves the reaction of 2,2-diethoxyethylamine with a trifluoromethyl-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-Diethoxyethyl)amino]-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into simpler forms or derivatives.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(2,2-Diethoxyethyl)amino]-1,1,1-trifluoro-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(2,2-Diethoxyethyl)amino]-1,1,1-trifluoro-2-propanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,2-Dimethoxyethyl)amino]-1,1,1-trifluoro-2-propanol
  • 3-[(2,2-Diethoxyethyl)amino]-1,1,1-trifluoro-2-butanol

Uniqueness

3-[(2,2-Diethoxyethyl)amino]-1,1,1-trifluoro-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both amino and trifluoromethyl groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.

Properties

IUPAC Name

3-(2,2-diethoxyethylamino)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F3NO3/c1-3-15-8(16-4-2)6-13-5-7(14)9(10,11)12/h7-8,13-14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLZVJDZJKJNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNCC(C(F)(F)F)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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